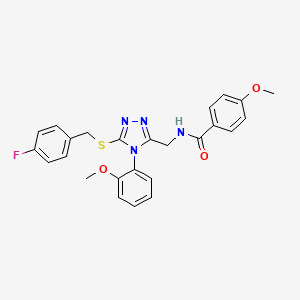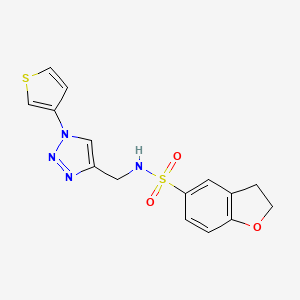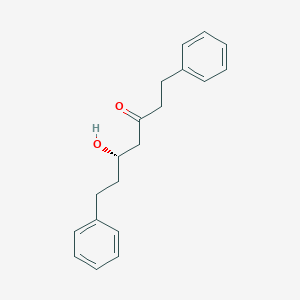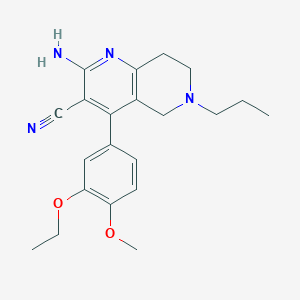![molecular formula C22H20N6O3S B2535864 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 852046-63-0](/img/structure/B2535864.png)
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide” is a complex organic molecule. It has a molecular weight of 492.6g/mol and a molecular formula of C24H24N6O4S . This compound is part of a series of pyrano[2,3-d]pyrimidine-2,4-dione analogues that have been synthesized as potential inhibitors against PARP-1 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups present. These include a pyrimidinone ring, a triazole ring, a phenyl ring, and a sulfanyl group . The exact spatial arrangement of these groups would require more detailed analysis.Physical And Chemical Properties Analysis
The compound has a molecular weight of 492.6g/mol and a molecular formula of C24H24N6O4S . It has a complexity of 811, a rotatable bond count of 9, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 7 . Its topological polar surface area is 153 .Scientific Research Applications
Antimicrobial Activity
A study by Majithiya and Bheshdadia (2022) synthesized novel derivatives related to the compound , focusing on their antimicrobial activity against selected bacterial and fungal strains. The study employed different organic solvents for testing and utilized spectroscopic techniques like 1H NMR, infrared, and mass spectrometry for structure establishment. The findings highlight the potential of these pyrimidine-triazole derivatives in antimicrobial applications (Majithiya & Bheshdadia, 2022).
Crystal Structure Analysis
Research by Subasri et al. (2016) and (2017) focused on the crystal structure analysis of compounds closely related to the one . These studies provided insights into the molecular conformations and intramolecular hydrogen bond stabilizations, revealing the folded conformation about the methylene C atom of the thioacetamide bridge. Such analyses are crucial for understanding the molecular interactions and properties of these compounds (Subasri et al., 2016; Subasri et al., 2017).
Anticancer Properties
A study by Hafez and El-Gazzar (2017) synthesized and evaluated the antitumor activity of new derivatives, including the compound of interest. This research demonstrated potent anticancer activity against several human cancer cell lines, suggesting the compound's utility in cancer treatment (Hafez & El-Gazzar, 2017).
Mechanism of Action
This compound and others in its series are being studied for their potential as PARP-1 inhibitors . PARP-1 is a protein involved in DNA repair, and inhibitors of this protein can be used in combination with DNA-damaging cytotoxic agents to compromise the DNA repair mechanism of cancer cells, leading to cell death .
Future Directions
properties
IUPAC Name |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3S/c1-14-7-9-15(10-8-14)23-20(30)13-32-22-27-26-18(28(22)17-5-3-2-4-6-17)11-16-12-19(29)25-21(31)24-16/h2-10,12H,11,13H2,1H3,(H,23,30)(H2,24,25,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIDWODAPVALLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pivalamide](/img/structure/B2535787.png)

![6-Amino-4-(4-methylphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2535789.png)
![Tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate](/img/structure/B2535790.png)
![methyl N-(4-{[(4-methylphenyl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B2535791.png)
![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2535792.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2535793.png)
![2-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenyliden]malononitrile](/img/structure/B2535795.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2535803.png)
